![molecular formula C12H12N2O6 B1456718 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione CAS No. 655244-17-0](/img/structure/B1456718.png)
3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione
描述
3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione is an organic compound with the molecular formula C12H12N2O6 This compound is characterized by the presence of a dinitrophenyl group attached to a pentane-2,4-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the enolate form of 2,4-pentanedione. The reaction is usually conducted in an organic solvent like ethanol or acetone at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Analytical Chemistry: The compound can be used as a reagent in analytical techniques to detect or quantify other substances.
作用机制
The mechanism of action of 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione involves its interaction with molecular targets through its functional groups. The dinitrophenyl group can participate in electron transfer reactions, while the pentane-2,4-dione moiety can form chelates with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in different research applications.
相似化合物的比较
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Similar in structure but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but has different functional groups attached.
Acetylacetone: Structurally similar to the pentane-2,4-dione moiety but without the dinitrophenyl group.
Uniqueness
3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione is unique due to the presence of both the dinitrophenyl group and the pentane-2,4-dione backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
3-[(2,4-dinitrophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-7(15)11(8(2)16)5-9-3-4-10(13(17)18)6-12(9)14(19)20/h3-4,6,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDIDWGIAFXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721031 | |
| Record name | 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655244-17-0 | |
| Record name | 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






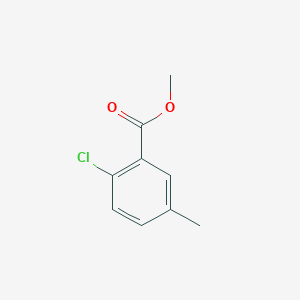
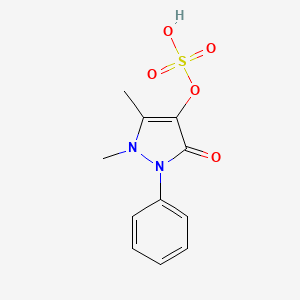



![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)
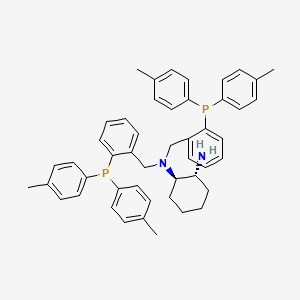
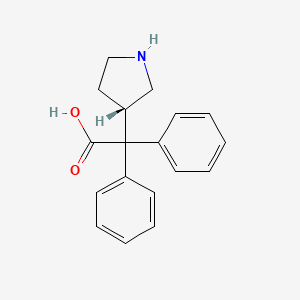
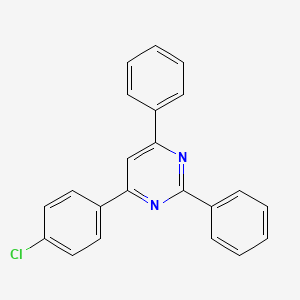
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)
